molecular formula C21H24N4OS B2385411 2-(benzylthio)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide CAS No. 2034544-52-8

2-(benzylthio)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide

Cat. No. B2385411
CAS RN: 2034544-52-8
M. Wt: 380.51
InChI Key: JOGMVZUFJUEOCF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocycle that constitutes a class of compounds particularly useful in organic synthesis . Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity .

Scientific Research Applications

Heterocyclic Compound Synthesis

A versatile precursor for synthesizing various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and others, utilized new compounds incorporating thiadiazole moiety for insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This highlights the potential application of similar compounds in developing new insecticides and pest management solutions (Fadda et al., 2017).

ACAT-1 Inhibitor for Disease Treatment

The compound K-604, a derivative with structural similarities, was identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), showing potential for treating diseases involving ACAT-1 overexpression. This suggests that compounds within this chemical family may have therapeutic applications in managing conditions associated with cholesterol metabolism (Shibuya et al., 2018).

Antitumor Activity

Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, synthesized from a similar precursor, exhibited promising inhibitory effects on various cancer cell lines, indicating the potential of these compounds in cancer research and treatment (Albratty et al., 2017).

Asymmetric Transfer Hydrogenation Catalysts

Compounds derived from a similar chemical structure were used to synthesize catalysts for asymmetric transfer hydrogenation of ketones, showing effectiveness in this type of chemical reaction. This application is significant in the field of green chemistry and synthesis of enantiomerically pure compounds (Magubane et al., 2017).

properties

IUPAC Name

2-benzylsulfanyl-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-16-19(17(2)25(24-16)20-10-6-7-12-22-20)11-13-23-21(26)15-27-14-18-8-4-3-5-9-18/h3-10,12H,11,13-15H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGMVZUFJUEOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)CSCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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